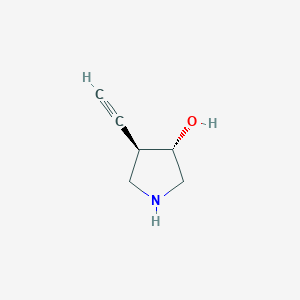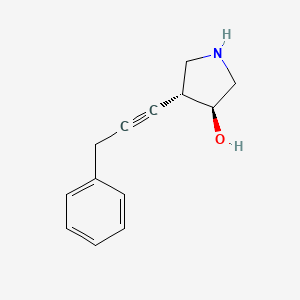![molecular formula C10H21NO B1485732 trans-2-[Butil(etil)amino]ciclobutan-1-ol CAS No. 2144691-53-0](/img/structure/B1485732.png)
trans-2-[Butil(etil)amino]ciclobutan-1-ol
Descripción general
Descripción
Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol: is a cyclobutane derivative characterized by the presence of a butyl and ethyl group attached to an amino group, which is further connected to a cyclobutanol ring
Aplicaciones Científicas De Investigación
Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using various starting materials and catalysts to achieve the desired product. For instance, the reaction between an appropriate alkene and an amine under specific conditions can yield the target compound .
Industrial Production Methods: Industrial production of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Mecanismo De Acción
The mechanism of action of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutanol ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparación Con Compuestos Similares
- Trans-2-[Butyl(methyl)amino]cyclobutan-1-ol
- Trans-2-[Butyl(propyl)amino]cyclobutan-1-ol
- Trans-2-[Butyl(isopropyl)amino]cyclobutan-1-ol
Comparison: Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol is unique due to the specific combination of butyl and ethyl groups attached to the amino group. This structural feature can influence its reactivity and interactions compared to similar compounds with different substituents. The presence of the cyclobutanol ring also adds to its distinctiveness, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(1R,2R)-2-[butyl(ethyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-5-8-11(4-2)9-6-7-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAYYXJNIHGMY-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CC)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485649.png)
![1-{[Cyclohexyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485650.png)
![1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485651.png)
![trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485652.png)
![trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485653.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)

![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)

